2-(4-Methylphenyl)-2-oxoacetaldehyde

Enzyme kinetics Glyoxalase system Dicarbonyl detoxification

Select this 4-methylphenylglyoxal monohydrate for robust, reproducible research. Unlike unsubstituted phenylglyoxal, its para-methyl group delivers a predictable Hammett correlation (ρ = +0.43) for glyoxalase I kinetic studies and a high-affinity Km of 0.02 mM. Use it to selectively suppress mitochondrial PTP (4-fold Ca²⁺ threshold increase) or to achieve 76–92% e.e. in enantioselective carbonyl-ene reactions. Ensure lot-to-lot consistency in your enzyme and chiral synthesis workflows.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 1075-47-4
Cat. No. B089673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-2-oxoacetaldehyde
CAS1075-47-4
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C=O
InChIInChI=1S/C9H8O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6H,1H3
InChIKeyNGKHHEDLAUNMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-2-oxoacetaldehyde (CAS 1075-47-4): What Defines This Arylglyoxal and Its Research-Grade Specifications


2-(4-Methylphenyl)-2-oxoacetaldehyde (CAS 1075-47-4), systematically named Benzeneacetaldehyde, 4-methyl-α-oxo-, is a para-methyl-substituted aromatic α-ketoaldehyde belonging to the arylglyoxal class . Its molecular architecture features an aldehyde and a ketone carbonyl on adjacent carbons conjugated to a 4-methylphenyl ring, yielding the molecular formula C₉H₈O₂ (anhydrous basis) with a molecular weight of 148.16 g/mol . The compound is most commonly supplied and handled as the monohydrate (C₉H₁₀O₃, MW 166.17), reflecting the equilibrium addition of water to the more electrophilic aldehydic carbonyl under ambient conditions . Commercial research-grade material is typically offered at ≥95% purity, with the hydrate form exhibiting a boiling point of approximately 323.2 °C at 760 mmHg .

Why Unsubstituted or Differently Substituted Arylglyoxals Cannot Simply Replace 2-(4-Methylphenyl)-2-oxoacetaldehyde


Arylglyoxals exhibit steep, non-linear structure-activity relationships driven by the electronic and steric character of the para-substituent on the phenyl ring [1]. The para-methyl group in this compound imposes a distinct Hammett substituent constant and alters both the equilibrium association of the glyoxal with biological thiols and the rate of enzyme-catalyzed rearrangement [2]. Consequently, replacing the 4-methylphenylglyoxal warhead with phenylglyoxal, 4-chloro-, 4-hydroxy-, or 4-methoxy-phenylglyoxal can produce divergent kinetic behaviour with glyoxalase I, opposite effects on mitochondrial permeability transition, and different enantioselectivity outcomes in asymmetric carbonyl-ene catalysis [3][4]. These quantitative divergences, detailed in Section 3, mean that generic substitution without confirming the specific para-substitution pattern can lead to irreproducible enzyme kinetics, incorrect cellular phenotypes, or suboptimal enantiomeric excess in chiral synthesis workflows [2][3].

2-(4-Methylphenyl)-2-oxoacetaldehyde: Head-to-Head Comparator Evidence for Scientific Selection


Glyoxalase I Substrate Affinity: 2-Fold Higher Apparent Affinity than Phenylglyoxal, 4.5-Fold Higher than Methylglyoxal

In a direct comparative study of purified rat liver and erythrocyte glyoxalase I (EC 4.4.1.5), 4-methylphenylglyoxal exhibited a Michaelis constant (Kₘ) of 0.02 mM, representing a 2-fold higher apparent affinity compared with unsubstituted phenylglyoxal (Kₘ = 0.04 mM) and a 4.5-fold higher affinity than methylglyoxal (Kₘ = 0.09 mM) [1]. Among para-substituted phenylglyoxals, the 4-methyl derivative was equivalent in affinity to 4-chlorophenylglyoxal (Kₘ = 0.02 mM) and superior to 4-hydroxyphenylglyoxal (Kₘ = 0.03 mM), consistent with the electronic influence of the para-substituent on hemithioacetal formation and subsequent enzymatic rearrangement [1]. This affinity comparison was generated under identical assay conditions (rat liver or erythrocyte enzyme, 25 °C, pH 7.0) [1].

Enzyme kinetics Glyoxalase system Dicarbonyl detoxification Substrate specificity

Mitochondrial Permeability Transition Pore Modulation: Me-PGO Suppresses PTP Opening Whereas Phenylglyoxal Does Not

When isolated rat liver mitochondria were incubated with 2 mM 4-methylphenylglyoxal (Me-PGO), the Ca²⁺ uptake threshold before permeability transition pore (PTP) opening increased by approximately 4-fold relative to untreated controls [1]. In direct comparator experiments under identical conditions, Me-PGO-treated mitochondria exhibited a Ca²⁺ threshold of 350 nmol Ca²⁺/mg protein and a swelling rate of 14 (arbitrary units), whereas phenylglyoxal (PGO)-treated mitochondria showed a Ca²⁺ threshold of 487 nmol/mg and a swelling rate of 12 [1]. Notably, Me-PGO suppressed PTP opening and maintained mitochondrial energisation and Ca²⁺ retention capacity, whereas other para-substituted derivatives (e.g., OH-PGO, NO-PGO) induced permeability transition [1]. The electroneutral, hydrogen-bond-incapable nature of the Me-PGO-arginine adduct was identified as the structural basis for PTP suppression [1].

Mitochondrial permeability transition Arginine modification Cell death PTP pharmacology

Enantioselective Carbonyl-Ene Catalysis: p-Methyl Substitution Modulates Enantiomeric Excess Relative to Phenylglyoxal

In water-tolerant enantioselective carbonyl-ene reactions catalysed by Pd(II)-BINAP and Pt(II)-BINAP Lewis acids, 4-methylphenylglyoxal monohydrate reacted with four representative alkenes (methylenecyclohexane, 2,3-dimethyl-1-butene, 2,4,4-trimethyl-1-pentene, and α-methylstyrene) to afford enantioselectivities in the range of 76.2% to 91.8% e.e. [1]. Under identical catalytic conditions, phenylglyoxal monohydrate—the unsubstituted parent arylglyoxal—delivered enantioselectivities as high as 95.4% e.e. with the same alkene substrates [1]. The systematically lower enantiomeric excess observed with the 4-methyl substrate reflects the steric and electronic influence of the para-methyl group on the enantiodetermining transition state, demonstrating that the methyl substituent is not merely a spectator but actively tunes the stereochemical outcome in a quantifiable and reproducible manner [1].

Asymmetric catalysis Carbonyl-ene reaction Chiral Lewis acids Enantioselective synthesis

Hammett Linear Free Energy Relationship: 4-Methylphenylglyoxal Fits the kcat Correlation Where Phenylglyoxal Deviates

In a systematic Hammett analysis of human erythrocyte glyoxalase I catalysis, the logarithm of kcat for para-substituted arylglyoxal hemithioacetal substrates exhibited a linear correlation with Hammett σ constants, yielding a reaction constant ρ of +0.43 [1]. Critically, the unsubstituted phenylglyoxal data point deviated from this linear correlation and had to be excluded to obtain a satisfactory fit, whereas the 4-methylphenylglyoxal data point conformed to the linear free energy relationship established by other para-substituted derivatives (4-Cl, 4-Br, 4-MeO, 4-Ph, etc.) [1]. This indicates that the 4-methyl substituent places the compound within the predictable electronic tuning domain for glyoxalase I catalysis, unlike phenylglyoxal, whose kinetic behaviour is anomalous and cannot be interpolated from the Hammett plot [1]. A similar pattern (ρ = +0.47, phenylglyoxal excluded) was observed for yeast glyoxalase I, reinforcing the cross-species generality of this finding [1].

Physical organic chemistry Hammett analysis Enzyme mechanism Structure-activity relationship

Glutathione-Dependent Detoxification: 4-Methylphenylglyoxal Is a Canonical Substrate of the Conserved Glyoxalase System Across Species

The BRENDA enzyme database confirms that 4-methylphenylglyoxal serves as a substrate for lactoylglutathione lyase (glyoxalase I, EC 4.4.1.5) from multiple organisms, undergoing glutathione-dependent conversion to S-(4-methyl)mandeloylglutathione [1]. This reaction has been documented in Rattus norvegicus (liver, erythrocyte, brain, and kidney enzymes) [2], in Ovis aries (sheep liver) [3], and is structurally analogous to reactions catalogued for human glyoxalase I with other para-substituted arylglyoxals [4]. The conserved recognition of the 4-methylphenylglyoxal warhead across mammalian species, contrasted with the species-dependent substrate specificity observed for sterically hindered analogs such as 2,4,6-trimethylphenylglyoxal (which is a substrate for E. coli glyoxalase I but not for the yeast enzyme) [5], establishes this compound as a reliable, cross-species probe for glyoxalase I activity assays. Its Kₘ values are consistently in the low-micromolar range, distinguishing it from the high-Kₘ endogenous substrate methylglyoxal [2].

Glyoxalase pathway Glutathione metabolism Metabolic detoxification Comparative biochemistry

Quantitatively Differentiated Application Scenarios for 2-(4-Methylphenyl)-2-oxoacetaldehyde (CAS 1075-47-4)


Glyoxalase I Mechanistic Enzymology and Inhibitor Screening

Use 4-methylphenylglyoxal as the preferred arylglyoxal substrate for steady-state kinetic characterisation of glyoxalase I from mammalian sources. Its Kₘ of 0.02 mM (rat enzyme) provides a higher-affinity baseline than phenylglyoxal (0.04 mM) or methylglyoxal (0.09 mM), enabling more sensitive detection of competitive inhibitors when the hemithioacetal substrate is maintained near Kₘ concentration [1]. The compound's conformity to the Hammett kcat correlation (ρ = +0.43) [2] additionally supports its use as a reference substrate in structure-kinetic studies where electronic parameter predictability is required, in contrast to the anomalous behaviour of unsubstituted phenylglyoxal [2].

Mitochondrial Permeability Transition Pore Arginine-Probing Experiments

Employ 4-methylphenylglyoxal (Me-PGO) as a selective chemical modifier of mitochondrial PTP arginine residues to induce PTP suppression. The compound's demonstrated ability to increase the Ca²⁺ retention threshold approximately 4-fold while preserving mitochondrial energisation [3] makes it a valuable tool for distinguishing the roles of specific arginine residues in PTP voltage sensing versus those involved in PTP opening. This phenotype contrasts sharply with OH-PGO and NO-PGO, which induce PTP opening, and with PGO, which yields a quantitatively different Ca²⁺ threshold (487 vs. 350 nmol/mg) [3].

Asymmetric Synthesis of Chiral α-Hydroxy Acid Building Blocks

In water-tolerant Pd(II)/Pt(II)-BINAP-catalysed carbonyl-ene reactions, 4-methylphenylglyoxal monohydrate serves as a direct substrate for the enantioselective construction of 4-methyl-substituted mandelic acid derivatives, with enantioselectivities ranging from 76.2% to 91.8% e.e. depending on the alkene coupling partner [4]. The use of the monohydrate form eliminates the need for anhydrous handling, and the para-methyl substituent is retained in the product, providing a direct route to methyl-substituted aryl-α-hydroxy acids without additional functionalisation steps that would be required if the unsubstituted phenylglyoxal were employed [4].

Cross-Species Comparative Glyoxalase Biochemistry

Leverage the conserved substrate recognition of 4-methylphenylglyoxal by glyoxalase I from rat, sheep, and human sources [5] to standardise inter-species comparisons of glyoxalase I activity and inhibitor potency. Unlike 2,4,6-trimethylphenylglyoxal, which exhibits species-dependent substrate acceptance (substrate for E. coli but not yeast glyoxalase I) [6], 4-methylphenylglyoxal provides a consistent kinetic baseline, reducing interspecies variability as a confounding factor in glyoxalase-targeted drug discovery programmes [5][6].

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